REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]([CH3:11])([CH3:10])[CH2:6][C:7]([OH:9])=[O:8])(=[O:4])=[O:3].I[CH2:13]C>>[CH2:1]([S:2]([C:5]([CH3:11])([CH3:10])[CH2:6][C:7]([OH:9])=[O:8])(=[O:3])=[O:4])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C(CC(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C(CC(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |